Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a detailed analysis of the spectroscopic profile of 2-Fluoro-4-isopropoxybenzaldehyde (CAS No. 1242070-92-3), a key intermediate in pharmaceutical and materials science research.[1] While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on established principles of spectroscopy and extensive comparative analysis with structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the experimental considerations and interpretation of the results. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's structural and electronic properties.
Introduction: The Molecule in Focus
2-Fluoro-4-isopropoxybenzaldehyde belongs to the class of substituted aromatic aldehydes, compounds of significant interest due to the versatile reactivity of the formyl group and the influence of ring substituents on their chemical behavior. The presence of a fluorine atom at the ortho position and an isopropoxy group at the para position creates a unique electronic and steric environment, making detailed spectroscopic characterization essential for its application in complex synthetic pathways.
This guide will elucidate the expected spectroscopic signatures that confirm the molecular identity and purity of 2-Fluoro-4-isopropoxybenzaldehyde. The causality behind experimental choices and the logic of spectral interpretation will be emphasized throughout.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For 2-Fluoro-4-isopropoxybenzaldehyde, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluoro-4-isopropoxybenzaldehyde (a liquid at room temperature[1]) in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[2]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate resolution, particularly for resolving the complex splitting patterns of the aromatic protons.
-
Data Acquisition:
-
For ¹H NMR , a standard pulse sequence is used. Sufficient scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , a proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is defined by the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal.
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// Define atoms and groups
H_aldehyde [pos="0.7,-0.5!", label="H (a)"];
O_aldehyde [pos="1.4,-0.5!", label="O"];
F_sub [pos="-0.7,1.5!", label="F"];
O_ether [pos="-1.4,0.5!", label="O"];
CH_iso [pos="-2.1,0.5!", label="CH (g)"];
CH3_iso1 [pos="-2.8,1.2!", label="CH₃ (h)"];
CH3_iso2 [pos="-2.8,-0.2!", label="CH₃ (h)"];
H_aro1 [pos="0.7,1.5!", label="H (d)"];
H_aro2 [pos="-0.7,-1.5!", label="H (f)"];
H_aro3 [pos="1.4,0.5!", label="H (e)"];
// Connect atoms
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mol:c1 -- mol:c2;
mol:c2 -- mol:c3;
mol:c3 -- mol:c4;
mol:c4 -- mol:c5;
mol:c5 -- mol:c6;
mol:c6 -- mol:c1;
mol:c1 -- H_aldehyde;
H_aldehyde -- O_aldehyde [style=invis];
mol:c2 -- F_sub;
mol:c4 -- O_ether;
O_ether -- CH_iso;
CH_iso -- CH3_iso1;
CH_iso -- CH3_iso2;
mol:c3 -- H_aro3;
mol:c5 -- H_aro2;
mol:c6 -- H_aro1;
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Figure 1. Structure of 2-Fluoro-4-isopropoxybenzaldehyde with proton labeling.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label |
Predicted δ (ppm) |
Multiplicity |
Integration |
Assignment |
Rationale & Comparative Insights |
| a |
~10.3 |
d (J ≈ 3 Hz) |
1H |
Aldehyde (-CHO) |
The aldehyde proton is highly deshielded, appearing far downfield. It is expected to show a small doublet coupling to the ortho fluorine atom. For comparison, the aldehyde proton in benzaldehyde is at ~10.0 ppm.[3] |
| d |
~7.8 |
dd (J ≈ 8.5, 2.0 Hz) |
1H |
Aromatic (H-6) |
This proton is ortho to the electron-withdrawing aldehyde group, placing it downfield. It will be a doublet of doublets due to coupling with H-5 (ortho) and the fluorine at C-2 (meta). |
| e |
~7.0 |
ddd (J ≈ 8.5, 2.0, 2.0 Hz) |
1H |
Aromatic (H-5) |
This proton is ortho to the electron-donating isopropoxy group, shifting it upfield. It will show coupling to H-6 (ortho), H-3 (meta), and the fluorine at C-2 (meta). |
| f |
~6.8 |
dd (J ≈ 8.5, 2.0 Hz) |
1H |
Aromatic (H-3) |
This proton is ortho to both the fluorine and isopropoxy groups. It will be a doublet of doublets due to coupling to the fluorine (ortho) and H-5 (meta). Data from 2-fluoro-4-methoxybenzaldehyde supports this upfield shift.[4] |
| g |
~4.7 |
septet (J ≈ 6.0 Hz) |
1H |
Isopropoxy (-CH) |
The methine proton of the isopropoxy group will be a septet due to coupling with the six equivalent methyl protons. Its chemical shift is consistent with being attached to an oxygen atom on an aromatic ring.[3] |
| h | ~1.4 | d (J ≈ 6.0 Hz) | 6H | Isopropoxy (-CH₃) | The two methyl groups are equivalent and appear as a doublet due to coupling with the single methine proton. This signal is characteristic of an isopropoxy group.[3] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic nature. The key feature will be the observation of C-F coupling constants.
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Predicted δ (ppm) |
Multiplicity (due to F) |
Assignment |
Rationale & Comparative Insights |
| ~189 |
d (J ≈ 5 Hz) |
C=O (Aldehyde) |
The aldehyde carbon appears significantly downfield. A small coupling to the fluorine atom three bonds away (³JCF) is expected. For 4-fluorobenzaldehyde, this carbon appears at 190.5 ppm.[5] |
| ~165 |
d (¹JCF ≈ 260 Hz) |
C-F (C-2) |
The carbon directly bonded to fluorine will show a very large one-bond coupling constant and will be shifted significantly downfield due to the electronegativity of fluorine.[5] |
| ~162 |
s |
C-O (C-4) |
The carbon attached to the isopropoxy group is deshielded by the oxygen and appears downfield. |
| ~132 |
d (³JCF ≈ 10 Hz) |
C-H (C-6) |
Aromatic carbon ortho to the aldehyde group. Shows a three-bond coupling to fluorine. |
| ~125 |
d (²JCF ≈ 15 Hz) |
C-CHO (C-1) |
The carbon bearing the aldehyde group will show a two-bond coupling to the fluorine. |
| ~115 |
d (⁴JCF ≈ 2 Hz) |
C-H (C-5) |
Aromatic carbon showing a small four-bond coupling to fluorine. |
| ~105 |
d (²JCF ≈ 25 Hz) |
C-H (C-3) |
This carbon is ortho to the fluorine and will exhibit a large two-bond C-F coupling constant. |
| ~71 |
s |
-O-CH |
The methine carbon of the isopropoxy group. Data from 4-isopropoxybenzaldehyde shows this at 70.4 ppm. |
| ~22 | s | -CH₃ | The two equivalent methyl carbons of the isopropoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FTIR-ATR
For a liquid sample like 2-Fluoro-4-isopropoxybenzaldehyde, Attenuated Total Reflectance (ATR) is the most convenient and common sampling technique.
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Figure 2. Standard workflow for acquiring an FTIR-ATR spectrum of a liquid sample.
Methodology:
-
Instrument Setup: Ensure the FTIR spectrometer's ATR accessory (e.g., with a diamond or zinc selenide crystal) is clean.[6]
-
Background Collection: A background spectrum of the clean, empty ATR crystal is collected. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the final sample spectrum.
-
Sample Application: A small drop of the neat liquid is placed directly onto the ATR crystal, ensuring it completely covers the crystal surface.[4]
-
Data Acquisition: The sample spectrum is collected, typically by averaging 16 or 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
The IR spectrum will be dominated by characteristic absorptions from the aldehyde, the aromatic ring, and the ether linkage.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) |
Intensity |
Vibrational Mode |
Functional Group |
Rationale & Comparative Insights |
| ~2840 & ~2740 |
Medium, Sharp |
C-H Stretch (Fermi doublet) |
Aldehyde (-CHO) |
This pair of sharp peaks is highly characteristic of an aldehyde C-H bond and is a result of Fermi resonance.[7] |
| ~1700-1685 |
Strong, Sharp |
C=O Stretch |
Aldehyde (-CHO) |
This is one of the most intense and recognizable peaks in the spectrum. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). The electron-donating isopropoxy group may lower it further. Spectra of related benzaldehydes confirm this range. |
| ~1600 & ~1480 |
Medium-Strong |
C=C Stretch |
Aromatic Ring |
These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |
| ~1250 |
Strong |
C(sp²)-O Stretch |
Aryl Ether |
The stretching of the bond between the aromatic ring and the ether oxygen typically gives a strong absorption in this region. |
| ~1100 |
Strong |
C(sp³)-O Stretch |
Alkyl Ether |
The corresponding stretch for the alkyl portion of the ether linkage. |
| ~1200 | Strong | C-F Stretch | Aryl Fluoride | The C-F stretch gives a strong, characteristic absorption, though it can sometimes be obscured by other strong peaks in this "fingerprint" region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity and clues about its structure. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this one.
Experimental Protocol: Electron Ionization (EI-MS)
Methodology:
-
Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and purification, or by direct injection.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.
-
Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Predicted Fragmentation Pattern
The molecular weight of 2-Fluoro-4-isopropoxybenzaldehyde (C₁₀H₁₁FO₂) is 182.19 g/mol .[1] The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragments resulting from the cleavage of the aldehyde and isopropoxy groups. Aromatic aldehydes are known to produce relatively stable molecular ions.
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Figure 3. Predicted primary fragmentation pathways for 2-Fluoro-4-isopropoxybenzaldehyde in EI-MS.
Table 4: Predicted Major Mass Fragments (EI-MS)
| m/z |
Predicted Fragment |
Loss |
Rationale |
| 182 |
[C₁₀H₁₁FO₂]⁺• |
- |
Molecular Ion (M⁺•) . Expected to be of moderate to high intensity due to the stability of the aromatic system. |
| 181 |
[C₁₀H₁₀FO₂]⁺ |
•H |
Loss of a hydrogen radical from the aldehyde group, a common fragmentation for aromatic aldehydes. |
| 153 |
[C₉H₁₀FO]⁺ |
•CHO |
Loss of the formyl radical (29 Da), another characteristic fragmentation pathway for benzaldehydes. |
| 140 |
[C₇H₅FO₂]⁺• |
C₃H₆ |
Loss of propene (42 Da) via a McLafferty-type rearrangement involving the isopropoxy group, resulting in a 2-fluoro-4-hydroxybenzaldehyde radical cation. |
| 139 | [C₇H₄FO₂]⁺ | •C₃H₇ | Cleavage of the isopropyl group (43 Da), resulting in a 2-fluoro-4-oxobenzaldehyde cation. This fragment is analogous to the base peak at m/z 121 seen in 4-isopropoxybenzaldehyde.[3] |
Conclusion
The structural characterization of 2-Fluoro-4-isopropoxybenzaldehyde can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides a robust, predictive framework for the interpretation of its spectroscopic data. The aldehyde functionality is readily identified by its characteristic ¹H NMR signal (~10.3 ppm), strong IR carbonyl stretch (~1690 cm⁻¹), and MS fragmentation patterns involving losses of 1 Da (•H) and 29 Da (•CHO). The 2-fluoro and 4-isopropoxy substituents are confirmed by the specific splitting patterns and chemical shifts in the aromatic region of the NMR spectra, the large ¹JCF coupling in the ¹³C NMR, and the loss of an isopropyl/propene unit in the mass spectrum. This synthesized data serves as an authoritative reference for researchers working with this important chemical intermediate.
References
-
Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. (URL: [Link])
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Supporting Information for a relevant chemical communication. (Source: Royal Society of Chemistry). (URL: [Link])
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Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde. (URL: [Link])
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. (URL: [Link])
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Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. (URL: [Link])
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. (URL: [Link])
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NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. (URL: [Link])
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. (URL: [Link])
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Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). (URL: [Link])
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Mass Spectrometry: Fragmentation. (n.d.). (Source: University of Colorado Boulder). (URL: [Link])
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University of Calgary. (n.d.). Mass Spectrometry. (URL: [Link])
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 587246, 2-Fluoro-4-hydroxybenzaldehyde. (URL: [Link])
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